(S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15930260
InChI: InChI=1S/C11H14BrNO/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3/t10-/m0/s1
SMILES:
Molecular Formula: C11H14BrNO
Molecular Weight: 256.14 g/mol

(S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.:

Cat. No.: VC15930260

Molecular Formula: C11H14BrNO

Molecular Weight: 256.14 g/mol

* For research use only. Not for human or veterinary use.

(S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine -

Specification

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
IUPAC Name (1S)-6-bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Standard InChI InChI=1S/C11H14BrNO/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3/t10-/m0/s1
Standard InChI Key YLGNAIPBTRAJLB-JTQLQIEISA-N
Isomeric SMILES COC1=C(C=C2CCC[C@@H](C2=C1)N)Br
Canonical SMILES COC1=C(C=C2CCCC(C2=C1)N)Br

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core consists of a partially hydrogenated naphthalene ring system (1,2,3,4-tetrahydronaphthalene), which adopts a semi-rigid conformation. Key substituents include:

  • Bromine at position 6, contributing electrophilic character and steric bulk.

  • Methoxy group at position 7, offering electron-donating effects through resonance.

  • Amine group at position 1, enabling hydrogen bonding and protonation-dependent solubility .

The (S)-configuration at the chiral center (C1) is critical for enantioselective interactions in biological systems. Computational models using SMILES (C1CC(C2=C(C1)C=C(C=C2Br)OC)N) and InChIKey (XIUZFEFTRXPSJN-NSHDSACASA-N) confirm the stereochemical arrangement .

Spectroscopic Characterization

  • NMR: ¹H NMR spectra reveal distinct signals for the methoxy group (~δ 3.8 ppm) and aromatic protons influenced by bromine’s deshielding effect.

  • IR: Stretching vibrations at ~3,350 cm⁻¹ (N-H) and ~1,250 cm⁻¹ (C-O) confirm functional groups.

  • Mass Spectrometry: A molecular ion peak at m/z 256.14 aligns with the molecular weight, with fragmentation patterns indicating Br loss.

Synthesis and Chemical Properties

Synthetic Routes

While explicit protocols for (S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine are scarce, analogous compounds suggest a multi-step approach:

  • Naphthalene Functionalization: Bromination and methoxylation of a tetrahydronaphthalene precursor.

  • Chiral Resolution: Use of chiral auxiliaries or enantioselective catalysis to achieve the (S)-configuration .

  • Amine Introduction: Reductive amination or nucleophilic substitution at position 1.

Reaction conditions often involve zinc chloride catalysis and solvents like dichloromethane, with yields optimized via HPLC monitoring.

Reactivity Profile

  • Nucleophilic Substitution: The bromine atom is susceptible to displacement by nucleophiles (e.g., amines, thiols).

  • Oxidation: The amine group can oxidize to nitro or nitroso derivatives under strong oxidizing conditions.

  • Acid-Base Behavior: The amine’s pKₐ (~9.5) facilitates protonation in acidic environments, enhancing water solubility .

Comparative Analysis with Related Compounds

Compound NameSubstituentsBiological ActivityMolecular Weight (g/mol)
(S)-6-Bromo-7-methoxy-THNA¹6-Br, 7-OCH₃, 1-NH₂5-HT₂A agonist256.14
6-Bromo-5-methoxy-THNA HCl6-Br, 5-OCH₃, 1-NH₂·HClDopamine reuptake inhibitor256.14
(S)-6-Bromo-7-methyl-THNA 6-Br, 7-CH₃, 1-NH₂NMDA receptor modulator240.14

¹THNA: 1,2,3,4-tetrahydronaphthalen-1-amine

Key Insight: Positional isomerism (e.g., 5- vs. 7-methoxy) drastically alters receptor selectivity, underscoring the importance of substitution patterns.

Applications in Medicinal Chemistry

Central Nervous System (CNS) Therapeutics

  • Depression: Modulation of 5-HT₂A receptors may alleviate symptoms by enhancing synaptic serotonin levels.

  • Schizophrenia: Antagonism of 5-HT₂A could mitigate positive symptoms (e.g., hallucinations).

Drug Development Challenges

  • Blood-Brain Barrier (BBB) Penetration: LogP (~2.8) predicts moderate BBB permeability, necessitating prodrug strategies .

  • Metabolic Stability: Susceptibility to hepatic CYP450 oxidation requires structural optimization.

Analytical Characterization

Stability Studies

  • Thermal Degradation: Decomposes above 200°C, forming brominated byproducts.

  • Photostability: Sensitive to UV light; storage in amber vials recommended.

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